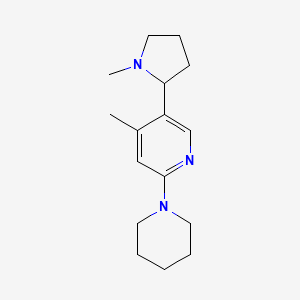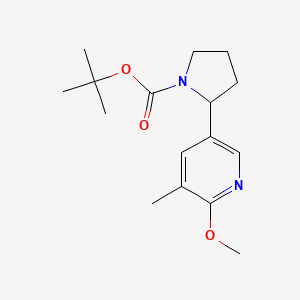![molecular formula C12H20N2O5S B11823889 [3-(Azetidin-3-yl)-5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazol-4-yl]methanesulfonic acid](/img/structure/B11823889.png)
[3-(Azetidin-3-yl)-5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazol-4-yl]methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Azetidin-3-yl)-5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazol-4-yl]methanesulfonic acid is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes an azetidine ring, an oxazole ring, and a methanesulfonic acid group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Azetidin-3-yl)-5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazol-4-yl]methanesulfonic acid typically involves multiple steps, starting with the formation of the azetidine and oxazole rings. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of these rings. For example, the azetidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a halogenated compound under basic conditions. The oxazole ring formation might involve a cyclodehydration reaction using a suitable dehydrating agent.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[3-(Azetidin-3-yl)-5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazol-4-yl]methanesulfonic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonic acid group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, [3-(Azetidin-3-yl)-5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazol-4-yl]methanesulfonic acid might be explored for its potential as a biochemical probe or a precursor for biologically active molecules.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its unique structure might interact with specific biological targets, leading to the development of new drugs.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of [3-(Azetidin-3-yl)-5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazol-4-yl]methanesulfonic acid involves its interaction with specific molecular targets. The azetidine and oxazole rings might interact with enzymes or receptors, modulating their activity. The methanesulfonic acid group could enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound used as a specialty solvent and intermediate in the production of pesticides and pharmaceuticals.
Ethyl 3-(furan-2-yl)propionate: Used as a flavoring agent in the food industry.
2-[2-(Dimethylamino)ethoxy]ethanol: A polyfunctional organic compound with applications in various chemical processes.
Uniqueness
What sets [3-(Azetidin-3-yl)-5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazol-4-yl]methanesulfonic acid apart is its combination of an azetidine ring, an oxazole ring, and a methanesulfonic acid group
Properties
Molecular Formula |
C12H20N2O5S |
|---|---|
Molecular Weight |
304.36 g/mol |
IUPAC Name |
[3-(azetidin-3-yl)-5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazol-4-yl]methanesulfonic acid |
InChI |
InChI=1S/C12H20N2O5S/c1-12(2,3)18-6-10-9(7-20(15,16)17)11(14-19-10)8-4-13-5-8/h8,13H,4-7H2,1-3H3,(H,15,16,17) |
InChI Key |
YIQZQTPZYHQUEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC1=C(C(=NO1)C2CNC2)CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11823812.png)
![5H-Indolo[2,3-a]pyrano[3,4-g]quinolizin-5-one, 1-ethenyl-2-(](/img/structure/B11823816.png)




![2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal](/img/structure/B11823841.png)

![2-{octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl}ethan-1-ol](/img/structure/B11823848.png)


![2-[2-(2-Methoxyethoxy)ethanesulfonyl]-5-(trifluoromethyl)aniline](/img/structure/B11823857.png)
![3-oxo-1H,2H,3H-4lambda5-imidazo[1,2-a]pyridin-4-ylium chloride](/img/structure/B11823872.png)

